Fmoc-L-Val-OH-13C5,15N
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Overview
Description
Fmoc-L-Val-OH-13C5,15N: is a compound that is isotopically labeled with carbon-13 and nitrogen-15. It is a derivative of L-valine, an essential amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis and various scientific research applications due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Val-OH-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-valine structure. The Fmoc group is introduced by reacting the amine group of L-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the desired isotopic enrichment and product purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Val-OH-13C5,15N undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amine group of L-valine.
Coupling Reactions: The free amine group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like HATU or EDC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF.
Peptide Coupling: HATU, EDC, DIPEA in DMF or DCM.
Major Products:
Deprotected L-Valine: After Fmoc removal.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Val-OH-13C5,15N is widely used in solid-phase peptide synthesis (SPPS) to create isotopically labeled peptides for structural and functional studies
Biology:
Protein Studies: The isotopic labels allow for detailed nuclear magnetic resonance (NMR) studies of protein structure and dynamics
Medicine:
Drug Development: Isotopically labeled peptides are used in pharmacokinetic and metabolic studies to understand drug behavior in biological systems
Industry:
Mechanism of Action
Mechanism: Fmoc-L-Val-OH-13C5,15N itself does not have a direct mechanism of action as it is primarily a reagent used in synthesis and research. the isotopic labels (carbon-13 and nitrogen-15) allow researchers to trace and study the behavior of the compound and its derivatives in various biological and chemical systems .
Molecular Targets and Pathways: The compound is used to label peptides and proteins, enabling the study of molecular interactions, metabolic pathways, and protein dynamics through techniques like NMR and mass spectrometry .
Comparison with Similar Compounds
Fmoc-L-Val-OH: The non-labeled version of the compound.
Fmoc-L-Leu-OH-13C6,15N: An isotopically labeled derivative of L-leucine.
Fmoc-L-Ile-OH-13C6,15N: An isotopically labeled derivative of L-isoleucine
Uniqueness: Fmoc-L-Val-OH-13C5,15N is unique due to its specific isotopic labeling, which provides distinct advantages in NMR and mass spectrometry studies. The carbon-13 and nitrogen-15 labels offer enhanced sensitivity and resolution in these analytical techniques, making it a valuable tool for detailed molecular studies .
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
345.34 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1 |
InChI Key |
UGNIYGNGCNXHTR-WXVVZUHKSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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